5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
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Overview
Description
5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a thiadiazole derivative . It is potent and selective human adenosine A3 receptor antagonist . It is also used as a reactant in the synthesis of substituted thiadiazolyl (styryl)quinazolinones with anticonvulsant, sedative-hypnotic, and CNS depressant activities .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, one study reported a yield of 70% with a melting point of 154-155°C . The compound was characterized using 1H-NMR, IR, and ESI-MS .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . It is a thiadiazole derivative, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, it has been reported that this compound can form charge transfer complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed . For example, it has been reported to have a melting point of 154-155°C .Scientific Research Applications
Corrosion Inhibition
One significant application of thiadiazole derivatives, including "5-(4-methoxyphenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine," is as corrosion inhibitors for metals. Tang et al. (2009) synthesized thiadiazole derivatives and tested them as inhibitors for copper corrosion in sulfuric acid medium. The study found that these compounds exhibit efficient inhibition through physisorption mechanisms, highlighting their potential in protecting metals from corrosion in acidic environments (Tang et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole scaffold have been known to exhibit diverse pharmacological activities, suggesting a wide range of potential targets .
Mode of Action
Compounds with a 1,3,4-thiadiazole scaffold have been reported to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
Similar compounds have been reported to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are generally able to cross cellular membranes, suggesting good bioavailability .
Result of Action
Similar compounds have been reported to have antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, analgesic, and antitumoural activities .
Action Environment
The stability of similar compounds under various conditions has been reported, suggesting that they may be stable under a variety of environmental conditions .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-15-8-4-2-7(3-5-8)10-14-9(6-16-10)17-11(12)13-14/h2-6,10H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELIETNKTMTZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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